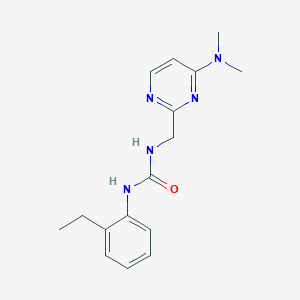

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea

Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea is a urea-based compound featuring a pyrimidine core substituted with a dimethylamino group at the 4-position and a methyl-linked 2-ethylphenyl moiety. The urea linkage bridges the pyrimidinylmethyl group and the 2-ethylphenyl substituent, a structural motif common in bioactive molecules targeting receptors or enzymes. The dimethylamino group on the pyrimidine ring likely enhances solubility and electronic properties, while the ortho-substituted ethyl group on the phenyl ring introduces steric effects that may influence binding affinity or metabolic stability .

Properties

IUPAC Name |

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-4-12-7-5-6-8-13(12)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTXGMSABYDTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 2-ethylphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., 4-iodo in 8g) correlate with higher melting points (230–232°C), likely due to increased intermolecular interactions. In contrast, bulky alkyl groups (e.g., diethylamino in 8r) reduce melting points (139–141°C) . The target compound’s 2-ethylphenyl group (ortho-substitution) may lower its melting point compared to para-substituted analogs (e.g., 8e) due to reduced crystallinity .

However, bulkier groups like cyclopropylamino (8t) may improve metabolic stability .

Synthetic Accessibility :

- All compounds in and were synthesized via amine-isocyanate coupling in anhydrous dichloromethane, suggesting the target compound could be prepared similarly using 2-ethylphenyl isocyanate and the appropriate pyrimidinylmethyl amine .

Substituent Position and Steric Effects ()

describes 1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea (C22H23ClN6O), which shares a 4-ethylphenyl group but differs in substitution patterns:

- The 4-ethylphenyl group in is para-substituted, whereas the target compound’s ethyl group is ortho-substituted.

- The pyrimidine core in is substituted with 4,6-dimethyl groups, contrasting with the target’s 4-dimethylamino group. This difference highlights how electronic modulation (dimethylamino vs. methyl) can influence physicochemical properties .

Biological Activity

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a urea moiety linked to a pyrimidine ring and an ethyl-substituted phenyl group, which is essential for its biological properties. The chemical formula is with a molecular weight of approximately 284.36 g/mol.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Urea derivatives have been shown to possess antimicrobial properties, potentially acting against various pathogens.

- Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or malaria.

Biological Evaluation

Recent studies have focused on the biological evaluation of similar compounds, providing insights into the potential activity of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea:

Table 1: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5.0 | 10 |

| Anticancer | HepG2 (human liver cancer cells) | 12.0 | 8 |

| Antimalarial | Plasmodium falciparum (3D7 strain) | 0.09 | 54 |

Case Studies

- Anticancer Activity : A study evaluating phenylurea derivatives reported that certain compounds exhibited significant cytotoxicity against HepG2 cells, with selectivity indices indicating favorable therapeutic windows. The mechanism involved apoptosis and disruption of mitochondrial function.

- Antimalarial Efficacy : In a screening of various urea derivatives against Plasmodium falciparum, the compound showed promising results with an IC50 value of 0.09 µM, indicating potent activity while maintaining low toxicity towards mammalian cells (selectivity index of 54). This suggests a potential for developing new antimalarial therapies based on this scaffold.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been pivotal in understanding how modifications to the core structure influence biological activity. Key findings include:

- Lipophilicity : Higher lipophilicity often correlates with increased potency but can also lead to poor solubility and permeability.

- Substituent Effects : Variations at the 2-position of the pyrimidine ring significantly affect both the potency and selectivity against different biological targets.

Table 2: SAR Insights

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 2 | Dimethylamino group | Increased potency |

| 4 | Ethyl group | Enhanced selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.